molecular formula C11H13NO5 B1370069 5-(2-Methylpropoxy)-2-nitrobenzoic acid

5-(2-Methylpropoxy)-2-nitrobenzoic acid

Cat. No.: B1370069
M. Wt: 239.22 g/mol
InChI Key: WLMYSSSLRUWRDV-UHFFFAOYSA-N
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Description

Molecular Structure and Classification

5-(2-Methylpropoxy)-2-nitrobenzoic acid represents a complex aromatic compound characterized by a benzoic acid core structure with two distinct substituents positioned at specific locations on the benzene ring. The compound exhibits a molecular formula of C₁₁H₁₃NO₅, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms within its structure. The molecular architecture demonstrates the fundamental characteristics of substituted benzoic acids, where the carboxylic acid group remains intact while additional functional groups modify the electronic and steric properties of the molecule.

The structural arrangement features a nitro group positioned at the 2-position relative to the carboxylic acid group, establishing an ortho relationship between these two electron-withdrawing functionalities. This positioning creates significant electronic effects throughout the aromatic system, influencing both the reactivity and stability of the compound. The presence of the nitro group introduces strong electron-withdrawing characteristics through both inductive and resonance effects, fundamentally altering the electron density distribution across the benzene ring.

At the 5-position, the molecule incorporates a 2-methylpropoxy substituent, also known as an isobutoxy group, which provides a branched alkyl ether linkage to the aromatic core. This substituent introduces steric bulk and electron-donating properties through the oxygen atom, creating a counterbalance to the electron-withdrawing effects of the nitro group. The branched nature of the 2-methylpropyl chain contributes to the compound's unique three-dimensional structure and influences its physical properties, including solubility and intermolecular interactions.

The compound belongs to the broader classification of nitrobenzoic acid derivatives, which represent an important class of aromatic compounds extensively utilized in organic synthesis and pharmaceutical research. These derivatives demonstrate versatile reactivity patterns due to the combined influence of the carboxylic acid functionality and the nitro group, enabling various chemical transformations including reduction reactions, esterification processes, and nucleophilic substitution reactions.

Historical Context and Discovery

The development and characterization of this compound emerged from systematic investigations into substituted benzoic acid derivatives during the advancement of organic chemical research. While specific historical records regarding the initial synthesis and discovery of this particular compound are limited in the available literature, its development can be contextualized within the broader evolution of nitrobenzoic acid chemistry that gained prominence during the mid-twentieth century.

The synthesis of nitrobenzoic acid derivatives historically followed established methodologies involving nitration reactions of substituted benzoic acids or oxidation of corresponding nitrotoluene derivatives. These synthetic approaches became standardized as organic chemists developed more sophisticated understanding of aromatic substitution patterns and electronic effects governing reaction selectivity. The specific combination of 2-methylpropoxy and nitro substituents likely emerged from targeted synthetic efforts aimed at creating compounds with specific electronic and steric properties.

Research into substituted benzoic acids intensified during periods of pharmaceutical and agricultural chemical development, where these compounds served as important synthetic intermediates and active pharmaceutical ingredients. The particular substitution pattern observed in this compound suggests its development may have been motivated by structure-activity relationship studies seeking to optimize specific biological or chemical properties through systematic structural modifications.

The compound's emergence in chemical databases and commercial availability through specialized chemical suppliers indicates its recognition as a valuable research tool and synthetic intermediate. The assignment of specific registry numbers and molecular descriptors reflects the systematic cataloging efforts that became essential for chemical information management and regulatory compliance in modern chemical research and commerce.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted benzoic acid derivatives. The name precisely indicates the positions and nature of substituents on the benzene ring, with the carboxylic acid group serving as the primary functional group that determines the base name "benzoic acid". The numerical designations "5-" and "2-" specify the exact positions of the substituents relative to the carboxylic acid group, ensuring unambiguous identification of the compound's structure.

The alternative nomenclature "5-Isobutoxy-2-nitrobenzoic acid" appears in some chemical databases and supplier catalogs, reflecting the common practice of using the simplified term "isobutoxy" to describe the 2-methylpropoxy substituent. This alternative naming convention remains chemically accurate and widely accepted within the chemical community, as both terms refer to the identical branched four-carbon alkyl ether group attached to the benzene ring.

The compound's molecular identification relies on several key structural descriptors that enable precise chemical database searches and structural verification. The Simplified Molecular Input Line Entry System representation appears as "CC(C)COC1=CC(C(O)=O)=C(C=C1)N+=O", providing a linear notation that completely describes the molecular connectivity and atomic arrangements. This string-based representation enables computerized chemical structure processing and facilitates automated chemical information retrieval systems.

Parameter Value Source
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22-239.23 g/mol
Simplified Molecular Input Line Entry System CC(C)COC1=CC(C(O)=O)=C(C=C1)N+=O
MDL Number MFCD09805677

Additional identification parameters include International Chemical Identifier strings and keys that provide standardized molecular representations for database interoperability and chemical information exchange. These identification systems ensure consistent compound recognition across different chemical databases, regulatory systems, and research platforms, facilitating accurate chemical communication and documentation.

Chemical Abstract Service Registry Information

The Chemical Abstract Service registry number 154606-14-1 serves as the definitive numerical identifier for this compound within the global chemical information infrastructure. This unique registry number provides unambiguous identification of the compound across all chemical databases, patent literature, regulatory filings, and commercial chemical catalogs. The Chemical Abstract Service registry system represents the most comprehensive and authoritative source for chemical substance identification, maintaining detailed records for millions of chemical compounds and their associated data.

The registry entry encompasses comprehensive structural information, including complete molecular connectivity data, stereochemical specifications, and validated molecular formulas that undergo rigorous quality control procedures. The Chemical Abstract Service maintains strict standards for compound registration, requiring detailed structural verification and cross-referencing with existing chemical literature to ensure accuracy and prevent duplication of registry numbers.

The compound's inclusion in the Chemical Abstract Service registry reflects its recognition as a distinct chemical entity worthy of systematic documentation and cataloging. This registration status facilitates scientific communication, regulatory compliance, and commercial transactions involving the compound. Researchers, manufacturers, and regulatory agencies rely on Chemical Abstract Service registry numbers for precise compound identification in patents, scientific publications, safety data sheets, and regulatory submissions.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

5-(2-methylpropoxy)-2-nitrobenzoic acid

InChI

InChI=1S/C11H13NO5/c1-7(2)6-17-8-3-4-10(12(15)16)9(5-8)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

WLMYSSSLRUWRDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Acifluorfen)

  • Structure: Replaces the 5-(2-methylpropoxy) group with a 2-chloro-4-(trifluoromethyl)phenoxy moiety.
  • Applications: A potent herbicide targeting broadleaf weeds by inhibiting protoporphyrinogen oxidase (PPO) .
  • Solubility: Limited aqueous solubility (requires formulation with surfactants). Sodium salts (e.g., acifluorfen-sodium) improve solubility for agricultural use .
  • Activity: Higher herbicidal efficacy compared to non-halogenated analogs due to electron-withdrawing Cl and CF₃ groups enhancing membrane permeability .

Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (Bifenox)

  • Structure: Methyl ester derivative of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.
  • Applications : Pre-emergent herbicide with prolonged soil residual activity. The ester group enhances lipophilicity, improving foliar absorption .
  • Stability : Esterification reduces hydrolysis rates compared to the free acid form, extending field efficacy .

5-(γ-Glutamylamino)-2-nitrobenzoic Acid

  • Structure: Features a γ-glutamylamino group at the 5-position.
  • Applications: Potential use in biochemical assays (e.g., enzyme substrates) due to its peptide-like side chain, which may interact with proteases or transporters .

Functional Analogs: Nitrobenzoic Acid Derivatives

2-Nitrobenzoic Acid

  • Solubility : Poor in water (0.12 g/L at 25°C) but enhanced by hydrotropes like sodium acetate (9.5-fold increase) .
  • Mass Transfer : Hydrotropic agents (e.g., citric acid, nicotinamide) increase mass transfer coefficients (kLa) from 1.20 × 10⁻³ s⁻¹ to 1.14 × 10⁻² s⁻¹ .

5,5′-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Reactivity : Rapidly reacts with thiol groups (e.g., in metallothioneins) to release 5-thio-2-nitrobenzoate (TNB), used for quantifying free sulfhydryl groups .
  • Kinetics : Biphasic reaction rates (k = 0.15–0.30 M⁻¹s⁻¹) dependent on metal-thiolate coordination .

Comparative Data Tables

Table 1: Physicochemical and Functional Properties

Compound Substituents (Position 5) Solubility (Water) Key Application Reference
5-(2-Methylpropoxy)-2-nitrobenzoic acid 2-Methylpropoxy Not reported Hypothesized herbicide Inferred
Acifluorfen 2-Cl-4-CF₃-phenoxy Low (enhanced as sodium salt) Herbicide (PPO inhibitor)
Bifenox 2,4-Cl-phenoxy (methyl ester) High lipophilicity Pre-emergent herbicide
DTNB Disulfide bridge (5,5′) Moderate in buffer Thiol quantification

Table 2: Herbicidal Activity of Selected Derivatives

Compound EC₅₀ (Broadleaf Weeds) Hydrolytic Stability Formulation Advantage Reference
Acifluorfen 0.2–0.5 kg/ha Moderate Sodium salt for solubility
Bifenox 0.1–0.3 kg/ha High (ester form) Extended soil residual
Methyl ester of acifluorfen 0.05–0.1 kg/ha High Enhanced foliar uptake

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (Cl, CF₃) at the 5-position enhance herbicidal activity by increasing membrane permeability and target binding .
  • Esterification: Methyl esters (e.g., bifenox) improve hydrolytic stability and field persistence compared to free acids .
  • Hydrotropic Enhancement : Solubility and mass transfer of 2-nitrobenzoic acid derivatives are significantly improved by hydrotropes, critical for formulation .

Preparation Methods

Stepwise Synthesis Approach

Step Reaction Type Description Conditions & Reagents Yield & Purity
1 Nitration Nitration of 3-alkoxy-4-acetoxybenzaldehyde to form 4-formyl-2-alkoxy-3-nitrophenyl acetate Nitrating agent: concentrated or fuming nitric acid; solvent: DCM, DCE, or chloroform; temp controlled Isomer formation 8-20%; main product isolated
2 Deacetylation and Methylation Removal of acetyl protecting group and methylation of hydroxy groups Sodium hydroxide in THF at -10 to 10 °C; methyl chloride at 35-45 °C High yield, ~95% (including isomers)
3 Oxidation Oxidation of aldehyde to carboxylic acid Potassium permanganate or sodium permanganate; room temperature High yield, purity confirmed by HPLC
4 Dealkylation (Selective) Removal of alkyl protecting groups to yield final hydroxy substituted nitrobenzoic acid Organic alkali with lithium salt or boron trichloride; 60-75 °C Yield ~81%, purity >99% by HPLC and NMR
5 Recrystallization Purification of the crude product Mixed solvents such as isopropanol/water 5:1 ratio Isomer ratio reduced to 0.5%, final purity

This method is adapted from a patent describing similar nitrobenzoic acid derivatives with alkoxy substituents, where the R group includes isopropyl (2-methylpropyl) substituents.

Alternative Oxidative Conversion Approach

Another approach involves oxidation of nitroacetophenone derivatives to nitrobenzoic acids:

Step Reaction Type Description Conditions & Reagents Yield & Purity
1 Oxidation of Nitroacetophenone Conversion of 2-nitroacetophenone to 2-nitrobenzoic acid using nitric acid Concentrated nitric acid with water; reflux 60 °C to boiling; catalyst such as ammonium metavanadate Yield up to 82%; high purity after recrystallization
2 Etherification (Alkoxylation) Introduction of 2-methylpropoxy group via nucleophilic substitution on hydroxy-nitrobenzoic acid Alkyl halide or alcohol with base (e.g., K2CO3) in suitable solvent Moderate to high yield depending on conditions

This method is useful when starting from nitroacetophenone intermediates and allows for good control over isomer purity.

  • Nitration : Use of low temperature and controlled addition of nitrating agents minimizes formation of isomers and over-nitration.

  • Alkoxylation : Williamson ether synthesis conditions with alkyl halides and strong bases or Mitsunobu reaction conditions can be employed for selective ether formation.

  • Oxidation : Potassium permanganate is frequently used for oxidation of aldehyde to carboxylic acid; reaction monitored by TLC or HPLC.

  • Dealkylation : Selective cleavage of alkyl ethers using organic bases with lithium bromide or boron trichloride enables removal of protecting groups without affecting the nitro group.

  • Purification : Recrystallization from mixed solvents such as isopropanol and water effectively removes isomers and impurities.

Method Starting Material Key Reactions Advantages Challenges
Multi-step nitration/alkoxylation 3-alkoxy-4-acetoxybenzaldehyde Nitration, deacetylation, methylation, oxidation, dealkylation High purity, good yield, well-characterized intermediates Requires multiple steps, careful control of isomers
Oxidation of nitroacetophenone 2-nitroacetophenone Oxidation with nitric acid, alkoxylation Direct conversion, fewer steps Control of oxidation conditions, possible side reactions
Direct alkoxylation of nitrobenzoic acid 2-nitro-5-hydroxybenzoic acid Williamson ether synthesis Simpler, fewer steps Availability of hydroxy precursor, reaction selectivity

The preparation of 5-(2-methylpropoxy)-2-nitrobenzoic acid is best achieved via a multi-step synthetic route involving controlled nitration, protection/deprotection, methylation, oxidation, and selective ether formation. The methods reported in patent literature provide detailed protocols with high yields and purities, supported by analytical validation through HPLC and NMR. Alternative approaches starting from nitroacetophenone intermediates offer complementary routes with potential for scale-up. Optimization of reaction conditions and purification steps is critical to minimize isomer formation and maximize product quality.

Q & A

Q. What synthetic strategies are optimal for preparing 5-(2-methylpropoxy)-2-nitrobenzoic acid, and how do directing groups influence nitration regiochemistry?

  • Methodological Answer : The synthesis typically involves nitration of a pre-functionalized benzoic acid derivative. For example, starting with 5-(2-methylpropoxy)benzoic acid, nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can yield the target compound. The electron-donating 2-methylpropoxy group at position 5 directs nitration to the ortho (position 6) or para (position 2) positions relative to itself. However, the deactivating carboxylic acid group at position 1 meta-directs nitration to position 3. Computational modeling (e.g., DFT) can predict competing directing effects. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The nitro group deshields neighboring protons (e.g., H-3 and H-6), while the 2-methylpropoxy group shows distinct splitting patterns for its isopropyl protons.
  • IR : Confirm the presence of nitro (1530–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (1700–1680 cm⁻¹, C=O) groups.
  • MS : High-resolution ESI-MS can determine molecular ion ([M-H]⁻ at m/z 268.08) and fragmentation patterns.
  • X-ray crystallography : Use SHELX software for structure refinement. The nitro and 2-methylpropoxy groups induce steric and electronic distortions, visible in bond angles/occupancies.

Q. What methodologies are effective for determining the solubility profile of this compound, and how can hydrotropes enhance its aqueous solubility?

  • Methodological Answer :
  • Solubility assays : Shake-flask method in buffered solutions (pH 1.2–7.4) at 25–37°C, quantified via UV-Vis spectroscopy (λmax ~300 nm).
  • Hydrotrope enhancement : Sodium acetate (0.3–1.0 M) increases solubility by disrupting water structure (Minimum Hydrotrope Concentration, MHC). Compare with citric acid and urea using phase-solubility diagrams .

Advanced Research Questions

Q. How does the 2-methylpropoxy group at position 5 influence the herbicidal activity of 2-nitrobenzoic acid derivatives, and what in vitro assays can elucidate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Mechanistic assays : Test inhibition of protoporphyrinogen oxidase (PPO), a common target for nitro-substituted herbicides. Use spinach chloroplasts or recombinant PPO enzyme, monitoring substrate depletion via HPLC .
  • SAR studies : Synthesize analogs with varying alkoxy chains (e.g., methoxy, ethoxy) and compare IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding affinity to PPO’s active site.

Q. What strategies resolve contradictions in reported bioactivity data for this compound, such as discrepancies in enzyme inhibition efficacy?

  • Methodological Answer :
  • Orthogonal validation : Replicate assays under standardized conditions (pH, temperature, enzyme source). For example, discrepancies in PPO inhibition may arise from differences in chloroplast isolation protocols.
  • Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., nitro-reduction to amines) that may interfere with activity measurements .

Q. How can transgenic plant models expressing target-specific antibodies elucidate uptake and resistance mechanisms against this compound?

  • Methodological Answer :
  • Antibody engineering : Clone scFv fragments against the compound using hybridoma technology. Express in Arabidopsis under a CaMV 35S promoter with ER retention signals to enhance accumulation .
  • Uptake/resistance assays : Compare wild-type and transgenic plants via hydroponic exposure (10–100 µM compound). Quantify herbicide accumulation (LC-MS) and transcriptomic profiling (RNA-seq) of detoxification genes (e.g., cytochrome P450s).

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